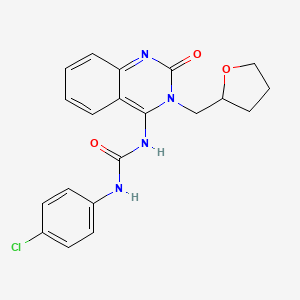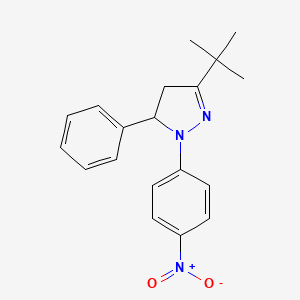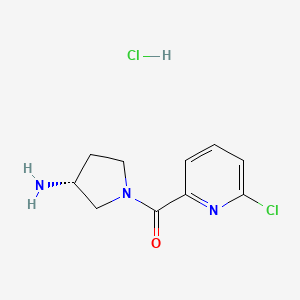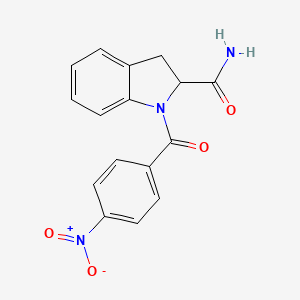
N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a furan ring
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sensoren für Säure
Der Pyrimidinkern dieser Verbindung mit seinem π-defizienten Charakter macht sie für den Einsatz als elektronenziehende Einheit in Push-Pull-Strukturen geeignet. Die freien Elektronenpaare der Stickstoffatome an den Positionen 1 und 3 ermöglichen Protonierung, Komplexbildung und Wasserstoffbrückenbindung. Forscher haben Pyrimidin-Chromophore als fluoreszierende Sensoren für Säure untersucht, bei denen sich die Emissionseigenschaften bei pH-Änderungen ändern .
Polaritätssensorik
Pyrimidinderivate wurden als Polaritätssensoren eingesetzt. Durch Abstimmung der elektronenziehenden Stärke des Pyrimidinkerns können diese Verbindungen Änderungen der Lösungsmittelpolarität detektieren. Die Emissionseigenschaften variieren je nach Polarität der Umgebung, was sie für die Überwachung von Lösungsmittelwechselwirkungen nützlich macht .
Metallkationendetektion
Die freien Elektronenpaare in Pyrimidinverbindungen ermöglichen ihre Wechselwirkung mit Metallkationen. Forscher haben diese Derivate als lumineszierende Sonden zur Detektion bestimmter Metallionen untersucht. Die Emissionsantwort kann auf verschiedene Metallkationen abgestimmt werden und bietet eine vielseitige Plattform für Metallsensoranwendungen .
Detektion von nitroaromatischen Sprengstoffen
Pyrimidinbasierte Verbindungen wurden als potenzielle Sensoren für nitroaromatische Sprengstoffe untersucht. Ihre Fluoreszenzeigenschaften ändern sich bei Exposition gegenüber diesen Analyten, wodurch eine selektive Detektion möglich ist. Solche Anwendungen sind für Sicherheitszwecke von entscheidender Bedeutung .
Organische Leuchtdioden (OLEDs)
Bestimmte Pyrimidinderivate, einschließlich derer mit verlängerten π-konjugierten Linkern, zeigen starke Emissionseigenschaften. Diese Verbindungen wurden als Emitter in organischen Leuchtdioden (OLEDs) verwendet. Ihre Lumineszenzeigenschaften tragen zur Entwicklung effizienter OLEDs für Display- und Beleuchtungsanwendungen bei .
Bio-Imaging (Zwei-Photonen-Absorption)
4,6-Distyrylpyrimidinderivate sind bekannt für ihre Zwei-Photonen-Absorptionseigenschaften. Forscher haben verschiedene Strukturen für Bio-Imaging-Anwendungen entwickelt, insbesondere in der Zwei-Photonen-Mikroskopie. Diese Verbindungen ermöglichen eine Tiefenbildgebung von Gewebe mit minimaler Phototoxizität und sind damit wertvolle Werkzeuge in der biologischen Forschung .
Zusammenfassend lässt sich sagen, dass N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamid vielversprechend in verschiedenen Bereichen ist, von Sensoranwendungen bis hin zur Bio-Bildgebung. Seine einzigartigen Eigenschaften machen es zu einem spannenden Forschungsobjekt . Wenn Sie weitere Details oder zusätzliche Anwendungen wünschen, fragen Sie gerne!
Wirkmechanismus
Target of Action
Similar compounds have been used in the fabrication of fluorescence probes for the targeted detection of cholesterol . These probes serve as cholesterol-selective chelators .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through fluorescence mechanisms . For instance, 2-amino-4,6-bis-[(4-N,N-dimethylamino)styryl] pyrimidine (P) is a D-π-A luminophore, and its up-converted fluorescence emission involving two-photon absorption has been extensively investigated .
Biochemical Pathways
Related compounds have been shown to influence intramolecular charge transfer (ict) interactions and photothermal conversion performance .
Result of Action
Related compounds have been shown to exhibit photothermal conversion efficiencies , suggesting potential applications in photothermal therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the nucleophilic substitution of cyanuric chloride with dimethylamine.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with the triazine intermediate. This step often involves the use of a base such as potassium carbonate and a palladium
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-9-7-11(10(2)23-9)13(22)16-8-12-17-14(20(3)4)19-15(18-12)21(5)6/h7H,8H2,1-6H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFXPRBOLWDSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)


![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)
![3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2436590.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2436593.png)




![2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid](/img/structure/B2436601.png)
![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)
